molecular formula C10H12N4O B12981713 (Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B12981713
M. Wt: 204.23 g/mol
InChI Key: HLUKCRKGJLMGGD-ARJAWSKDSA-N
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Description

(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazin-4-amine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the deprotonation of 2-cyanopyrrole using a strong base such as sodium hydride (NaH). This is followed by N-amination using an in-situ prepared chloramine solution and subsequent reaction with ethyl acetate to form the desired compound .

Industrial Production Methods

For industrial-scale production, continuous flow processes have been developed. These processes utilize in-situ chloramine synthesis and soluble bases like potassium tert-butoxide (KOtBu) to facilitate the amination step. The multi-step continuous flow method includes chemical reactions, extraction, and separation, providing a feasible approach for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyvinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives.

Scientific Research Applications

(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-6-(2-Ethoxyvinyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its ethoxyvinyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its potential as a versatile building block for synthesizing various bioactive compounds.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

6-[(Z)-2-ethoxyethenyl]pyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C10H12N4O/c1-2-15-4-3-8-5-9-10(11)12-7-13-14(9)6-8/h3-7H,2H2,1H3,(H2,11,12,13)/b4-3-

InChI Key

HLUKCRKGJLMGGD-ARJAWSKDSA-N

Isomeric SMILES

CCO/C=C\C1=CN2C(=C1)C(=NC=N2)N

Canonical SMILES

CCOC=CC1=CN2C(=C1)C(=NC=N2)N

Origin of Product

United States

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